molecular formula C16H13NO2 B12596598 Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate CAS No. 648882-67-1

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12596598
CAS No.: 648882-67-1
M. Wt: 251.28 g/mol
InChI Key: CSSRVXZHEKQJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a sophisticated biphenyl derivative designed for advanced research and development. This compound integrates three distinct functional groups—a cyano group, a methyl ester, and an aromatic methyl group—on a biphenyl scaffold, making it a highly versatile and valuable intermediate in organic synthesis. The primary research application of this compound lies in its role as a key precursor in medicinal chemistry and materials science. Biphenyl scaffolds with nitrile and ester substituents are recognized as privileged structures in drug discovery, frequently serving as core intermediates for the synthesis of active pharmaceutical ingredients (APIs) with antiandrogenic and immunosuppressive properties . Furthermore, the specific functional groups present make it an ideal building block for the construction of complex molecular architectures, such as metal-organic frameworks (MOFs) . The cyano group, in particular, can be readily transformed into a tetrazolyl group, a common bioisostere for carboxylic acids in drug design, or used to create linear rod-like ligands for porous coordination polymers . The synthetic value of this compound is underscored by its potential preparation through modern cross-coupling methodologies. Efficient synthetic routes to analogous methylated and cyanated biphenyl carboxylates often involve Suzuki-Miyaura cross-coupling to construct the biphenyl framework, followed by functional group transformations . These methods allow for the high-yield production of the compound, ensuring consistent quality for research applications. Researchers will find this compound particularly useful for exploring structure-activity relationships (SAR) in drug candidate optimization and for developing novel functional materials with specific porosity or luminescent properties. Handling Note: For research use only. Not for human or veterinary use. Please consult the safety data sheet for proper handling and storage information .

Properties

CAS No.

648882-67-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)-3-methylbenzoate

InChI

InChI=1S/C16H13NO2/c1-11-9-14(16(18)19-2)7-8-15(11)13-5-3-12(10-17)4-6-13/h3-9H,1-2H3

InChI Key

CSSRVXZHEKQJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituent types, positions, and functional groups. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Evidence ID
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate -CN (4'), -COOCH₃ (4), -CH₃ (2) C₁₆H₁₃NO₂ 251.26
Methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate -OCH₃ (2'), -COOCH₃ (4) C₁₅H₁₄O₃ 242.27
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate -CH₃ (4'), -COOCH₃ (2) C₁₅H₁₄O₂ 226.27
Methyl biphenyl-4-carboxylate -COOCH₃ (4) C₁₄H₁₂O₂ 212.24
Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate -CHO (4'), -COOCH₃ (2) C₁₅H₁₂O₃ 240.25

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in the target compound reduces electron density at the 4' position, enhancing electrophilic substitution reactivity on the adjacent ring. In contrast, the formyl group (-CHO) in Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate offers similar electron-withdrawing effects but greater polarity and aldehyde-specific reactivity .
  • Electron-Donating Groups (EDGs): Methyl (-CH₃) and methoxy (-OCH₃) groups in analogs increase electron density.

Physicochemical Properties

  • Polarity and Solubility: The cyano group in the target compound increases polarity compared to non-substituted analogs like Methyl biphenyl-4-carboxylate. This may enhance solubility in polar solvents (e.g., DMSO or acetone) .

Biological Activity

Biological Activity Overview

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative with potential pharmaceutical applications. While specific biological activity data for this compound is limited, its structural features suggest it may possess interesting pharmacological properties.

Structural Implications

The compound's biphenyl core, along with its cyano and carboxylate ester groups, contribute to its potential biological activity:

  • Biphenyl Structure : Biphenyl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
  • Cyano Group : The presence of a cyano group may enhance biological interactions through hydrogen bonding or dipole-dipole interactions, potentially influencing its activity in biological systems.
  • Carboxylate Ester : This functional group can affect the compound's lipophilicity and its ability to cross biological membranes.

Potential Applications

While specific biological activities have not been directly reported for this compound, it serves as a key synthetic intermediate for various pharmaceutical compounds. Notably:

  • Hypertension Treatment : It is used in the synthesis of azilsartan, an angiotensin II receptor antagonist employed in treating hypertension.

Interaction Studies

Preliminary studies suggest that compounds with similar structures may interact with receptors involved in:

  • Cardiovascular regulation
  • Inflammation pathways

However, it's important to note that further research is needed to elucidate specific interaction mechanisms and affinities for this compound itself.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

CompoundStructural DifferencePotential Biological Impact
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylateChlorine instead of cyanoDifferent reactivity patterns due to electronegativity of chlorine
Methyl 3-cyano[1,1'-biphenyl]-4-carboxylateCyano group at position threePotentially different biological activities due to positional variation
Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylateMethoxy substituent instead of cyanoMay show enhanced solubility properties

These comparisons highlight how variations in substituents can influence chemical reactivity and biological activity while maintaining a core biphenyl structure.

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

  • In vitro assays : To determine its effects on various cellular processes and potential therapeutic targets.
  • Receptor binding studies : To identify specific molecular targets and binding affinities.
  • Structure-activity relationship (SAR) studies : To understand how structural modifications affect its biological activity.
  • In vivo studies : To assess its pharmacokinetics, efficacy, and safety in animal models.

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